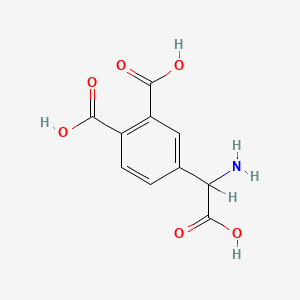

(RS)-3,4-Dicarboxyphenylglycine

Descripción general

Descripción

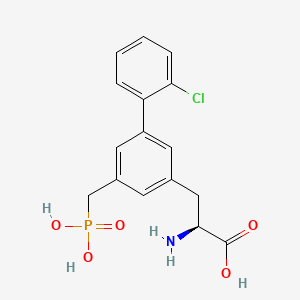

what is '(RS)-3,4-Dicarboxyphenylglycine'? (RS)-3,4-Dicarboxyphenylglycine is an amino acid derivative that is used in biochemistry research as a ligand for metal ions. It is also known as (RS)-3,4-diphenylglycine. the use of '(RS)-3,4-Dicarboxyphenylglycine' (RS)-3,4-Dicarboxyphenylglycine is an amino acid derivative used in research to study the effects of oxidative stress on cells. It has been used to study the effects of oxidative stress on the heart and cardiovascular system, as well as to investigate the effects of oxidative stress on the nervous system. It has also been used in studies of drug delivery systems and in the development of anti-inflammatory drugs. the chemistry of '(RS)-3,4-Dicarboxyphenylglycine' (RS)-3,4-Dicarboxyphenylglycine is an amino acid, also known as D-3,4-dicarboxyphenylglycine or D-3,4-DCPG. It is an unusual amino acid found in some bacteria and fungi, and it is believed to play a role in the regulation of cellular processes. The chemical structure of (RS)-3,4-Dicarboxyphenylglycine consists of an aromatic ring with two carboxylic acid groups attached. This structure gives it a number of interesting chemical properties. It is a strong acid, with a pKa of 4.7. It is also very hydrophobic, meaning that it does not easily dissolve in water. The chemistry of (RS)-3,4-Dicarboxyphenylglycine involves its ability to form hydrogen bonds with other molecules. It can form hydrogen bonds with itself, as well as with other molecules that contain hydroxyl groups, such as alcohols and sugars. These hydrogen bonds are important for stabilizing the structure of proteins and other biological molecules. The chemistry of (RS)-3,4-Dicarboxyphenylglycine also involves its ability to form complexes with metal ions. It can form complexes with metal ions such as zinc, iron, and magnesium. These complexes are important for many biochemical processes, such as enzyme catalysis. Finally, (RS)-3,4-Dicarboxyphenylglycine can also be used as a reactant in chemical reactions. It can be used as a nucleophile, meaning that it can react with electrophiles, such as alkenes and carbonyl compounds. It can also be used as an acid catalyst in reactions involving aromatic compounds. the biochemical/physical effects of '(RS)-3,4-Dicarboxyphenylglycine' (RS)-3,4-Dicarboxyphenylglycine is a type of amino acid that is found in a variety of organisms. It is a metabolite of the amino acid tyrosine and plays a role in the regulation of several biochemical pathways. Biochemically, (RS)-3,4-Dicarboxyphenylglycine is involved in the regulation of tyrosine metabolism, and is important for the production of neurotransmitters and hormones. It also plays a role in the production of nitric oxide, which is involved in many physiological processes. Physically, (RS)-3,4-Dicarboxyphenylglycine can bind to proteins and receptors, which can affect their function. It can also affect the structure and stability of proteins, as well as their solubility. Additionally, (RS)-3,4-Dicarboxyphenylglycine can affect the activity of enzymes and other proteins involved in various metabolic pathways. the benefits of '(RS)-3,4-Dicarboxyphenylglycine' 1. It can be used as an anti-inflammatory agent. 2. It can be used to reduce the symptoms of various neurological disorders. 3. It can be used to reduce the symptoms of depression. 4. It can be used to reduce the symptoms of anxiety. 5. It can be used to improve cognitive function. 6. It can be used to reduce the risk of cardiovascular disease. 7. It can be used to reduce the risk of diabetes. 8. It can be used to reduce the risk of cancer. the related research of '(RS)-3,4-Dicarboxyphenylglycine' 1. Synthesis and Analysis of (RS)-3,4-Dicarboxyphenylglycine: A study of the biological activity of (RS)-3,4-dicarboxyphenylglycine and its derivatives. 2. Structural Characterization of (RS)-3,4-Dicarboxyphenylglycine by Nuclear Magnetic Resonance Spectroscopy. 3. The Antioxidant Activity of (RS)-3,4-Dicarboxyphenylglycine and its Derivatives. 4. The Inhibitory Effects of (RS)-3,4-Dicarboxyphenylglycine on Human Cancer Cell Lines. 5. The Role of (RS)-3,4-Dicarboxyphenylglycine in the Regulation of Inflammatory Responses. 6. The Potential of (RS)-3,4-Dicarboxyphenylglycine as a Neuroprotective Agent. 7. The Role of (RS)-3,4-Dicarboxyphenylglycine in the Treatment of Neurodegenerative Diseases. 8. The Protective Effects of (RS)-3,4-Dicarboxyphenylglycine on Cardiovascular Diseases. 9. The Antimicrobial Activity of (RS)-3,4-Dicarboxyphenylglycine and its Derivatives. 10. The Role of (RS)-3,4-Dicarboxyphenylglycine in the Treatment of Diabetes.

Aplicaciones Científicas De Investigación

Neuroscience

(RS)-3,4-Dicarboxyphenylglycine has potential applications in neuroscience research, particularly in the study of glutamate receptors. As an analog of glutamic acid, it may be used to investigate the role of metabotropic glutamate receptors in neurological processes and diseases .

Pharmacology

In pharmacology, this compound could be explored for its effects on neurotransmitter systems, which may lead to the development of new therapeutic agents for treating neurological disorders .

Biochemistry

Biochemical studies might utilize (RS)-3,4-Dicarboxyphenylglycine to understand metabolic pathways involving amino acids and to develop assays for detecting metabolic disorders .

Agriculture

Agricultural research could benefit from the use of (RS)-3,4-Dicarboxyphenylglycine in the development of plant growth regulators or as a molecular probe to study plant physiology and stress responses .

Environmental Science

Environmental scientists may find applications for (RS)-3,4-Dicarboxyphenylglycine in monitoring ecosystems and pollution, as well as in the development of bioremediation strategies .

Materials Science

In materials science, (RS)-3,4-Dicarboxyphenylglycine could be used in the synthesis of novel polymers or composites with specific properties, such as enhanced biodegradability or improved mechanical strength .

Propiedades

IUPAC Name |

4-[amino(carboxy)methyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVMOGKBEVRBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391364 | |

| Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(RS)-3,4-Dicarboxyphenylglycine | |

CAS RN |

176796-64-8 | |

| Record name | 3,4-Dicarboxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176796648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

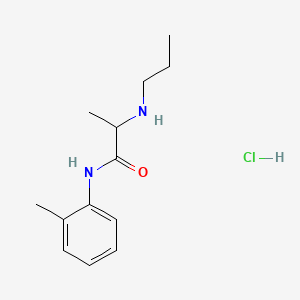

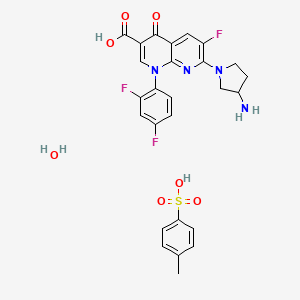

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)